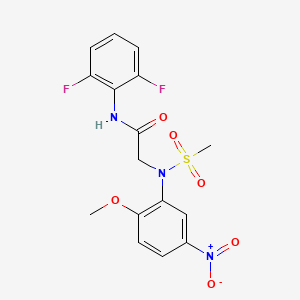
5-(3,4-dimethylphenyl)-N-(2-methoxy-4-nitrophenyl)-2-furamide
Vue d'ensemble
Description
5-(3,4-dimethylphenyl)-N-(2-methoxy-4-nitrophenyl)-2-furamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DPF and is a furan derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of DPF is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and receptors that are involved in the development of various diseases. DPF also modulates the expression of various genes that are associated with inflammation and cancer.
Biochemical and Physiological Effects:
DPF has been shown to reduce the production of inflammatory cytokines and chemokines. It also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. DPF has also been shown to induce apoptosis in cancer cells, thereby preventing their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPF in lab experiments is its high potency and selectivity. The compound has been shown to exhibit low toxicity and is well-tolerated in animal models. However, one of the limitations of using DPF is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of DPF. One of the areas of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Additionally, the mechanism of action of DPF needs to be further elucidated to understand its effects on various cellular pathways and processes.
Applications De Recherche Scientifique
DPF has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been tested for its effectiveness in treating various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
Propriétés
IUPAC Name |
5-(3,4-dimethylphenyl)-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-4-5-14(10-13(12)2)17-8-9-18(27-17)20(23)21-16-7-6-15(22(24)25)11-19(16)26-3/h4-11H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERNKWGZFZQNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4173947.png)

![2-(4-tert-butylphenoxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4173965.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4173967.png)
![N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B4173968.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4173972.png)
![1-(1-benzofuran-2-ylcarbonyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B4173977.png)
![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4173989.png)
![2-[(4-iodobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4174011.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4174019.png)
![2-(4-chlorobenzyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4174026.png)
![N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide](/img/structure/B4174037.png)
![N-[4-({4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4174044.png)
![N-(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4174051.png)
